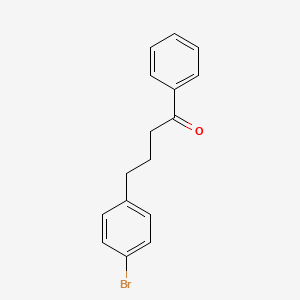
4-(4-Bromophenyl)-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-1-phenylbutan-1-one, also known as 4-bromo-1-phenylbutan-1-one, is a versatile organic compound used in a variety of scientific research applications. It is a colorless solid with a melting point of 90-92°C and a boiling point of 221-222°C. It is soluble in water, alcohols, and other organic solvents, making it an ideal compound for a wide range of synthetic reactions. This compound has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in the study of biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Optical Nonlinear Properties : A study by Dhumad et al. (2021) synthesized 4-(4-Bromophenyl)-1-phenylbutan-1-one and analyzed its optical nonlinear properties using the Z-scan method. They found the compound exhibited high nonlinear refractive indexes, indicating potential applications in optical limiting technologies (Dhumad et al., 2021).
Tautomeric Equilibria : Mahmudov et al. (2011) investigated the tautomeric equilibria of 4-(4-Bromophenyl)-1-phenylbutan-1-one derivatives, revealing insights into intramolecular hydrogen bonding and resonance-assisted hydrogen bonding (RAHB), vital for understanding chemical reactivity and molecular structure (Mahmudov et al., 2011).
Chemical Reactions and Kinetics
- Pyrolysis Studies : Chuchani and Dominguez (1983) conducted pyrolysis studies of 4-(4-Bromophenyl)-1-phenylbutan-1-one, contributing to the understanding of reaction mechanisms and kinetics in haloketones (Chuchani & Dominguez, 1983).
Synthesis of Novel Compounds
Fragrant Compounds Synthesis : Kuznetsov et al. (2015) used 4-(4-Bromophenyl)-1-phenylbutan-1-one for the condensation with tetramethylenediethylenetetramine, leading to fragrant compounds like 1-benzyl-3,6-diazahomoadamantan-9-one, highlighting its role in fragrance chemistry (Kuznetsov et al., 2015).
Electrogenerated Nanoparticles : Goodarzi and Mirza (2020) described an electrochemical method to synthesize novel nanoparticles using 4-(4-Bromophenyl)-1-phenylbutan-1-one, illustrating its utility in nanotechnology and materials science (Goodarzi & Mirza, 2020).
Crystal Structure Analysis
- Crystallography Studies : Mague et al. (2014) and Fun et al. (2009) conducted crystallography studies of derivatives of 4-(4-Bromophenyl)-1-phenylbutan-1-one, contributing to the field of material sciences and molecular geometry (Mague et al., 2014), (Fun et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . Therefore, it’s plausible that 4-(4-Bromophenyl)-1-phenylbutan-1-one may interact with targets involved in these biological processes.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the growth of pathogens or cancer cells by interfering with essential biological pathways .
Biochemical Pathways
Related compounds have been associated with the disruption of various biochemical pathways, leading to the inhibition of microbial growth or cancer cell proliferation .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities, suggesting that 4-(4-bromophenyl)-1-phenylbutan-1-one may have similar effects .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPRBJJKZQBPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-phenylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


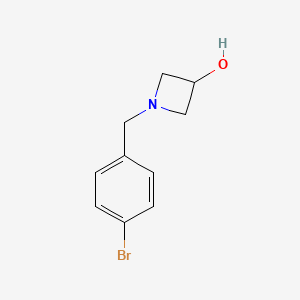
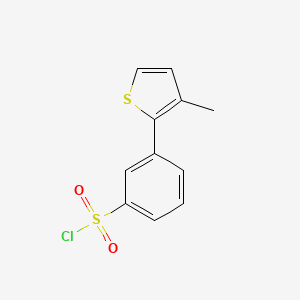
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
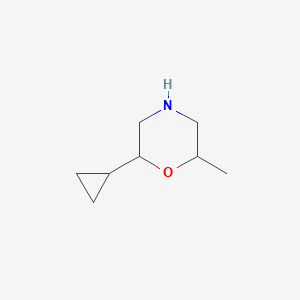


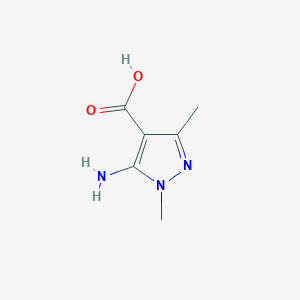
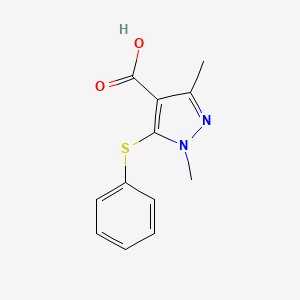

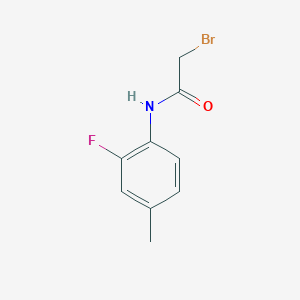

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)